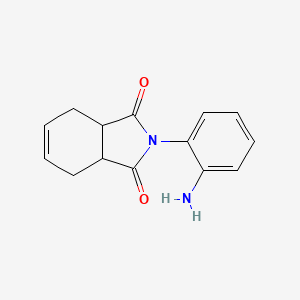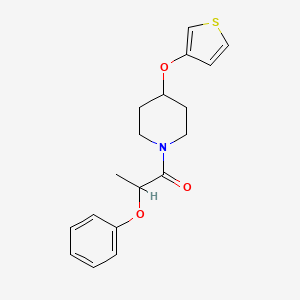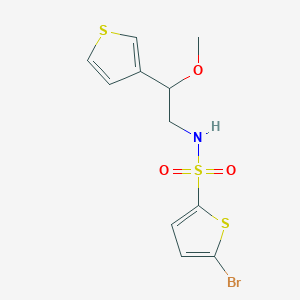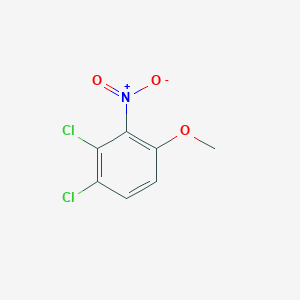![molecular formula C15H10F2N2O2 B2492390 N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-48-9](/img/structure/B2492390.png)
N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions designed to introduce specific functional groups, enabling the formation of the desired molecular structure. For example, a study by Prek et al. (2015) describes metal-free syntheses of 2,4,6-trisubstituted pyridines, which shares a structural motif with our compound of interest. The process utilizes enaminones derived from aryl or heteroaryl methyl ketones, which are then transformed through reactions with N,N-dimethylacetamide dimethyl acetal and ammonium acetate under microwave irradiation, showcasing a method that could be adapted for synthesizing similar complex molecules (Prek et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds often features a complex arrangement of atoms and bonds, leading to unique 3-dimensional conformations. Studies such as the one conducted by Özdemir et al. (2012) on pyridine-2,6-dicarboxamide derivatives, focus on crystal chemistry, single-crystal X-ray diffraction, and molecular orbital calculations to understand the intermolecular interactions and structural conformations that define the crystal structures of these compounds (Özdemir et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. For example, reactions of methyl ketones and (hetero)arylcarboxamides with N,N-dimethylacetamide dimethyl acetal leading to the synthesis of pyridine derivatives highlight the reactivity patterns and functional group transformations crucial for constructing the pyridine core of our compound of interest (Prek et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are key to understanding their behavior in various conditions. The study by Malone et al. (1997) on similar compounds uses single-crystal X-ray diffraction and computational methods to explore the significant intermolecular interactions that influence the physical properties, such as solubility and crystallinity, of these materials (Malone et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under different conditions, and the ability to undergo specific reactions, define the practical applications of these compounds. The synthesis and reactions of pyridine derivatives, as discussed by Prek et al. (2015), illustrate the chemical versatility and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Prek et al., 2015).
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Cyanation, Chlorination, and Nitration
The compound's derivatives undergo various chemical reactions like cyanation, chlorination, and nitration, leading to the creation of different derivatives with diverse chemical properties. These processes are fundamental in creating specialized compounds for various applications (Shiotani & Taniguchi, 1996).
Creation of Schiff’s Bases and Azetidinones
The compound is used in synthesizing Schiff’s bases and azetidinones, which show potential as antidepressants and nootropic agents. These derivatives indicate the compound's role in developing central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli & Hamane, 2016).
Biochemical and Pharmacological Investigations
Inhibition of Fatty Acid Synthase
The compound, particularly its herbicide derivative diflufenican, inhibits fatty acid synthase in plants. This inhibition has implications for its use as a potential herbicide and in studying plant biochemistry (Ashton, Abulnaja, Pallett, Cole & Harwood, 1994).
Investigation in Human CB1 Inverse Agonists
Derivatives of this compound have been studied for their potential as human CB1 inverse agonists, indicating their role in exploring treatments for conditions like obesity and addiction (Meurer, Finke, Mills, Walsh, Toupence, Debenham, Goulet, Wang, Tong, Fong, Lao, Schaeffer, Chen, Shen, Stribling, Shearman, Strack & van der Ploeg, 2005).
Material Science and Coordination Chemistry
Role in Coordination Polymers
The compound's derivatives aid in the formation of coordination polymers with metals like copper and silver. This application is significant in material science and the synthesis of complex molecular architectures (Yeh, Chen & Wang, 2008).
DNA Binding Peptides
Derivatives of the compound are used in designing peptides that bind to DNA. This application is crucial for understanding DNA-protein interactions and developing novel therapeutic agents (Wade, Mrksich & Dervan, 1992).
Antimicrobial Research
- Synthesis and Antimicrobial Activity: Various derivatives of the compound are synthesized and evaluated for their antimicrobial properties. This research is integral in developing new antimicrobial agents (Abdel-rahman, Bakhite & Al-Taifi, 2002).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-11-4-3-9(16)6-10(11)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTICOZJKDBIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)






![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2492326.png)
